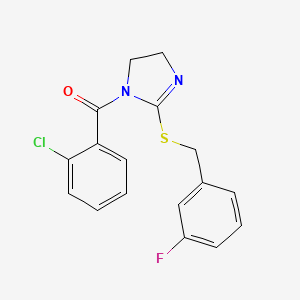

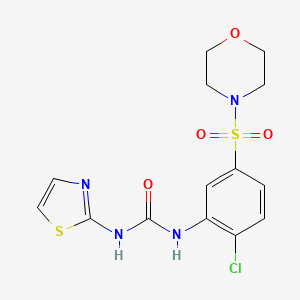

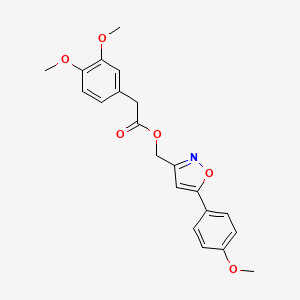

![molecular formula C14H20N6OS B2766773 2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 923205-53-2](/img/structure/B2766773.png)

2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of compounds containing the 1,2,4-triazole ring often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .

Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Chemical Reactions Analysis

The synthesis of four neutral 4-nitro-5- (1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds in combination with different energetic moieties like amino, nitrimino, nitro, and azo groups has been presented .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound can vary greatly depending on its structure. For compounds containing the 1,2,4-triazole ring, both experimental and theoretical evaluations show promising properties for these energetic compounds, such as high density, positive heats of formation, high thermal stabilities, good sensitivities and excellent detonation performances .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those with structural similarities to the compound , has shown promising antitumor activities. For instance, the synthesis of various derivatives has been pursued to explore their inhibitory effects on different cell lines, demonstrating the potential of such compounds in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).

Antiexudative Activity

Another area of application is the development of compounds with antiexudative properties. Derivatives of 1,2,4-triazol, structurally related to the compound of interest, have been synthesized and evaluated for their physical, physico-chemical, and biological properties, including antiexudative activity. This research underscores the potential for developing new treatments for diseases characterized by excessive fluid accumulation or inflammation (Chalenko et al., 2019).

Antiviral and Virucidal Activity

The synthesis and in vitro study of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been conducted to evaluate their antiviral and virucidal activities. Some derivatives have demonstrated potential in reducing viral replication, highlighting the applicability of such compounds in developing new antiviral therapies (Wujec et al., 2011).

Antimicrobial Activity

The antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has been another significant area of application. These compounds have been synthesized and tested for their potential as antimicrobial agents, contributing to the search for new treatments against resistant bacterial strains (Darwish et al., 2014).

properties

IUPAC Name |

2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6OS/c15-9-14(6-2-1-3-7-14)17-11(21)8-22-13-19-18-12(20(13)16)10-4-5-10/h10H,1-8,16H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITYRMZBEHGQTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2N)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

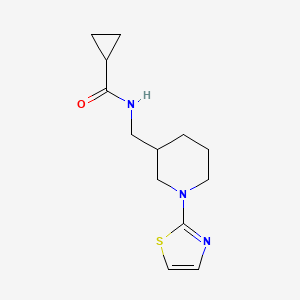

![1-(4-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2766690.png)

![N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2766694.png)

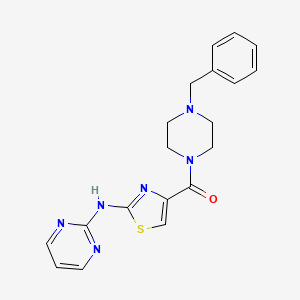

![N6-benzyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2766702.png)

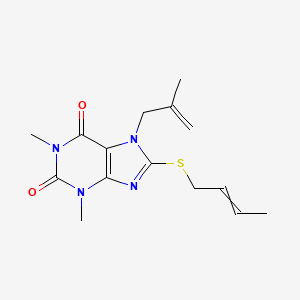

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2766705.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2766711.png)